(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
The compound (2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone features a hybrid heterocyclic architecture. Its core consists of a 2-methylimidazo[1,2-a]pyridine moiety linked via a methanone group to a pyrrolidine ring substituted with a 4-(trifluoromethyl)pyridin-2-yloxy group. This trifluoromethylpyridine substituent is pharmacologically significant, as trifluoromethyl groups often enhance metabolic stability and target-binding affinity .
Properties
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-3-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2/c1-12-17(26-8-3-2-4-15(26)24-12)18(27)25-9-6-14(11-25)28-16-10-13(5-7-23-16)19(20,21)22/h2-5,7-8,10,14H,6,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKQYUSQRLQRMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(C3)OC4=NC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and effectiveness in producing substituted imidazo[1,2-a]pyridin-3-yl derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, iodine) and nucleophiles (e.g., sodium methoxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties . Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicine, derivatives of imidazo[1,2-a]pyridine are used as therapeutic agents for various conditions, including insomnia, anxiety, and gastrointestinal disorders . The compound’s structure-activity relationship is crucial for optimizing its pharmacological properties.
Industry
In industry, this compound can be used in the development of new materials, such as light-sensitive dyes and optical media for data storage . Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways and result in therapeutic effects. For example, imidazo[1,2-a]pyridine derivatives are known to interact with γ-aminobutyric acid (GABA) receptors, leading to sedative and anxiolytic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table highlights key structural and synthetic differences between the target compound and its analogs:
Key Observations:
Core Variations : The imidazo[1,2-a]pyridine core is shared with Compounds S15 and 3-acetyl-2-methylimidazo[1,2-a]pyridine, while Compound 73 uses a pyridazine variant (imidazo[1,2-b]pyridazine), which may alter electronic properties and binding kinetics .
Substituent Effects: The trifluoromethylpyridine group in the target compound contrasts with the trifluoromethylphenyl group in Compound 73.
Pharmacological Potential:
- Trifluoromethyl Groups: The 4-(trifluoromethyl)pyridin-2-yloxy group likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs .
- Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring size may reduce off-target interactions compared to bulkier piperidine-containing analogs .
Q & A
Q. Critical Conditions :
- Temperature control (e.g., reflux under inert atmosphere for imidazo ring closure).
- Solvent selection (e.g., DMF for polar aprotic environments, acetonitrile for high-temperature reactions).
- Catalysts: Pd-based catalysts for cross-coupling steps .
Basic: Which analytical techniques are essential for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify connectivity of imidazo[1,2-a]pyridine, pyrrolidine, and trifluoromethylpyridine groups.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass matching.
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) and C-F stretches (1050–1250 cm⁻¹).
- X-ray Crystallography : Resolves stereochemistry of the pyrrolidine ring and spatial arrangement of substituents .
Advanced: How can low yields in the pyrrolidine-oxy coupling step be optimized?
Methodological Answer:
Low yields often arise from steric hindrance or poor nucleophilicity. Mitigation strategies include:
- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMSO) to enhance reaction rates.
- Catalytic Systems : Use Pd(OAc)₂/XPhos for cross-coupling or CuI/1,10-phenanthroline for Ullmann-type couplings.
- Temperature Gradients : Gradual heating (e.g., 80°C to 120°C) to avoid side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
